molecular formula C26H45NO19 B15062212 Lewis y Tetrasaccharide

Lewis y Tetrasaccharide

Cat. No.: B15062212
M. Wt: 675.6 g/mol
InChI Key: SRHNADOZAAWYLV-XLMUYGLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lewis y Tetrasaccharide is a carbohydrate molecule that belongs to the Lewis blood group antigens. It is composed of four monosaccharides: fucose, galactose, N-acetylglucosamine, and another fucose. This tetrasaccharide is known for its role in cell adhesion and is often found on the surface of epithelial cells, particularly in cancerous tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lewis y Tetrasaccharide typically involves the formation of glycosidic bonds between the monosaccharide units. Common methods include:

Industrial Production Methods

Automated solid-phase synthesis has been employed for the large-scale production of this compound. This method allows for the rapid assembly of the tetrasaccharide with high precision and efficiency .

Chemical Reactions Analysis

Types of Reactions

Lewis y Tetrasaccharide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of uronic acids, while reduction can yield alditols .

Scientific Research Applications

Lewis y Tetrasaccharide has a wide range of applications in scientific research:

Mechanism of Action

Lewis y Tetrasaccharide exerts its effects primarily through its interaction with selectins, which are cell adhesion molecules. This interaction facilitates the adhesion of cancer cells to the endothelium, promoting metastasis. The molecular targets include E-selectin and P-selectin, which are involved in the inflammatory response and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific role in cancer cell adhesion and its high expression in certain cancer types. This makes it a valuable target for cancer diagnostics and therapeutics .

Properties

Molecular Formula

C26H45NO19

Molecular Weight

675.6 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C26H45NO19/c1-6-12(31)15(34)18(37)24(40-6)45-21-11(27-8(3)30)23(39)42-10(5-29)20(21)44-26-22(17(36)14(33)9(4-28)43-26)46-25-19(38)16(35)13(32)7(2)41-25/h6-7,9-26,28-29,31-39H,4-5H2,1-3H3,(H,27,30)/t6-,7-,9+,10+,11+,12+,13+,14-,15+,16+,17-,18-,19-,20+,21+,22+,23+,24-,25-,26-/m0/s1

InChI Key

SRHNADOZAAWYLV-XLMUYGLTSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O[C@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)C)O)O)O)CO)O)NC(=O)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)C)O)O)O)CO)O)NC(=O)C)O)O)O

Origin of Product

United States

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